molecular formula C9H12N2O3S B12956151 4-(5-Hydroxypyrimidin-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide

4-(5-Hydroxypyrimidin-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Katalognummer: B12956151
Molekulargewicht: 228.27 g/mol
InChI-Schlüssel: MYDHJTDEZWQAMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Hydroxypyrimidin-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound that features a unique combination of a pyrimidine ring and a thiopyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxypyrimidin-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of 5-hydroxypyrimidine with tetrahydro-2H-thiopyran 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Hydroxypyrimidin-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-(5-Hydroxypyrimidin-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-(5-Hydroxypyrimidin-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(5-Hydroxypyrimidin-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide include:

  • Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide
  • Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
  • 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyrimidine ring and a thiopyran ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H12N2O3S

Molekulargewicht

228.27 g/mol

IUPAC-Name

2-(1,1-dioxothian-4-yl)pyrimidin-5-ol

InChI

InChI=1S/C9H12N2O3S/c12-8-5-10-9(11-6-8)7-1-3-15(13,14)4-2-7/h5-7,12H,1-4H2

InChI-Schlüssel

MYDHJTDEZWQAMP-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CCC1C2=NC=C(C=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.